molecular formula C22H15ClFN3O2 B2656418 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-fluorophenyl)acetamide CAS No. 932530-55-7

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2656418
CAS No.: 932530-55-7
M. Wt: 407.83
InChI Key: FCJNAFOYUMOYGN-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H15ClFN3O2 and its molecular weight is 407.83. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis for Pharmacological Activities

Research has demonstrated the synthesis of novel quinazolinyl acetamides, exploring their potential for analgesic and anti-inflammatory activities. Studies reveal that certain synthesized compounds exhibit significant analgesic and anti-inflammatory properties, surpassing standard reference drugs in efficacy, with a notably lower ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Structural Aspects and Properties

Further investigations into the structural aspects of amide-containing isoquinoline derivatives have shed light on their formation of gels and crystalline salts with mineral acids, indicating potential applications in material science and drug formulation due to their enhanced fluorescence emission in certain conditions (Karmakar et al., 2007).

Antimicrobial and Anticancer Potentials

Another study synthesized quinazolinyl acetamide derivatives to evaluate their in vitro antimicrobial and anticancer activities. The findings suggest that specific compounds exhibit significant antimicrobial activity and potential anticancer properties, underscoring the importance of molecular docking studies in the design of new pharmacologically active molecules (Mehta et al., 2019).

Analgesic and Anti-inflammatory Evaluation

Research on new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones highlighted their antimicrobial activities, emphasizing the pharmacological importance of oxoquinazoline derivatives. Such studies contribute to understanding the structure-activity relationships necessary for designing potent analgesic and anti-inflammatory drugs (Patel & Shaikh, 2011).

Anti-inflammatory and Analgesic Agents

Additionally, the synthesis of novel quinazolinone derivatives has been explored for their potential as anti-inflammatory and analgesic agents. This research underlines the therapeutic potential of quinazolinone compounds in treating pain and inflammation, offering a basis for further pharmacological exploration (Farag et al., 2012).

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-15-10-11-19-16(12-15)21(14-6-2-1-3-7-14)26-22(29)27(19)13-20(28)25-18-9-5-4-8-17(18)24/h1-12H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJNAFOYUMOYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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